4-(7,12-Dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Overview
Description
4-(7,12-Dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid, also known as 3-Oxocholic acid, is a type of oxo bile acid. It is a metabolic product of bile acids, primarily found in the bile of mammals. This compound is a steroid acid and plays a significant role in the metabolism of bile acids in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,12-Dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid can be achieved through the oxidation of cholic acid. One common method involves the use of sodium hypochlorite as the oxidizing agent. The reaction is typically carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often used as an intermediate in the synthesis of other pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
4-(7,12-Dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The hydroxyl groups at positions 7a and 12a can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, pyridinium dichromate.
Reducing Agents: Zinc borohydride.
Solvents: Methanol, acetic acid.
Major Products
The major products formed from these reactions include various hydroxylated and oxo derivatives of the original compound. These derivatives are often used in further chemical synthesis and research .
Scientific Research Applications
4-(7,12-Dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex steroid compounds.
Biology: The compound is studied for its role in bile acid metabolism and its interactions with gut microbiota.
Medicine: It is used in the development of drugs for metabolic diseases and as a reference compound in pharmacological studies.
Industry: The compound is used in the production of various pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-(7,12-Dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid involves its role as a bile acid. It interacts with bile acid receptors in the liver and intestines, influencing the metabolism of cholesterol and other lipids. The compound also affects the composition of bile and its ability to emulsify fats, which is crucial for digestion and absorption of dietary fats .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: 3a,7a,12a-trihydroxy-5b-cholan-24-oic acid.
Chenodeoxycholic Acid: 3a,7a-dihydroxy-5b-cholan-24-oic acid.
Deoxycholic Acid: 3a,12a-dihydroxy-5b-cholan-24-oic acid.
Uniqueness
4-(7,12-Dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid is unique due to the presence of an oxo group at the 3-position, which distinguishes it from other bile acids that typically have hydroxyl groups at this position. This structural difference influences its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKUSRBIIZNLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862897 | |
Record name | 7,12-Dihydroxy-3-oxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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